molecular formula C9H17N B8619394 [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine

Cat. No.: B8619394
M. Wt: 139.24 g/mol
InChI Key: PFKWSEGULAAGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is an organic compound with the molecular formula C9H17N. It is a derivative of 2-(1-cyclohexenyl)ethylamine, where a methyl group is attached to the nitrogen atom. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an ethylamine chain, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine typically involves the alkylation of 2-(1-cyclohexenyl)ethylamine with a methylating agent. One common method is the reaction of 2-(1-cyclohexenyl)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: N-Methyl-2-(cyclohexyl)ethylamine.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is unique due to its combination of a cyclohexene ring and a methylated ethylamine chain. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity as a ligand for various enzymes and receptors. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-methylethanamine

InChI

InChI=1S/C9H17N/c1-10-8-7-9-5-3-2-4-6-9/h5,10H,2-4,6-8H2,1H3

InChI Key

PFKWSEGULAAGAX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-cyclohexenyl)ethylamine (4.0 g) in 1,4-dioxane (40 mL) was added di-tert-butyldicarbonate (7.7 g). After gas evolution ceased (≈2 h) the reaction was concentrated. A portion of the residue (2 g) was dissolved in THF (10 mL) followed by addition of LiAlH4 (10 mL, 1M THF), which caused an exotherm. After 3 h, more LiAlH4 solution was added (4 mL), and the reaction was warmed to reflux. After 1 h, the reaction was cooled, and quenched cautiously with vigorous stirring by the addition of water (0.57 mL), 1M NaOH (0.6 mL), and more water (1.5 mL). The suspension was filtered through celite, which was washed with ether. The organic solution was concentrated to give the desired product as a volatile oil (0.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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